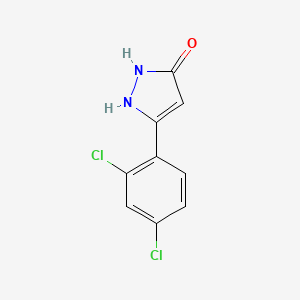

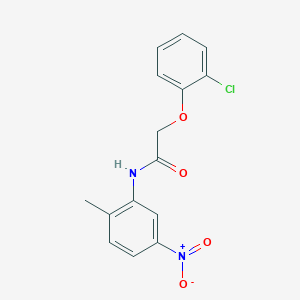

3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol derivatives often involves condensation or cyclization reactions with various reagents to introduce or modify functional groups on the pyrazole ring. For instance, a novel pyrazole derivative has been synthesized via the reaction of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one and (3-chlorophenyl)hydrazine hydrochloride, characterized by spectral analysis and X-ray diffraction studies (S. Naveen et al., 2018).

Molecular Structure Analysis

The molecular structure of 3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol derivatives is crucial for understanding their reactivity and properties. X-ray diffraction studies have revealed that these compounds crystallize in various crystal systems, with the pyrazole ring adopting specific conformations. The presence of inter and intra-molecular hydrogen bonds, such as C—H…Cl and C—H…N, plays a significant role in stabilizing the molecular structure and affects the physical and chemical properties of the compound (S. Naveen et al., 2018).

Chemical Reactions and Properties

3-(2,4-Dichlorophenyl)-1H-pyrazol-5-ol and its derivatives undergo various chemical reactions that modify their structure and properties. These reactions include condensation, cyclization, and sulfenylation, which can introduce new functional groups or modify existing ones. Such modifications significantly affect the compound's reactivity, enabling the synthesis of a wide range of derivatives with diverse properties and potential applications (R. Kamani et al., 2019).

Applications De Recherche Scientifique

Antimicrobial Activity :

- A study by Sivakumar et al. (2021) explored a pyrazole derivative's antimicrobial potential, demonstrating antibacterial and antifungal effects, validated through molecular docking simulations (Sivakumar et al., 2021).

- B'Bhatt and Sharma (2017) synthesized novel compounds containing a pyrazole nucleus, showing significant antibacterial and antifungal activities (B'Bhatt & Sharma, 2017).

Fluorescent Properties :

- Hasan et al. (2011) reported on the synthesis of 1,3,5-triaryl-2-pyrazolines, which exhibited fluorescence properties in the blue region of the visible spectrum when irradiated with ultraviolet radiation (Hasan, Abbas, & Akhtar, 2011).

Anticancer Potential :

- Thomas et al. (2019) synthesized pyrazole derivatives and suggested their potential as anti-cancer agents, emphasizing their electronic structure and physicochemical properties (Thomas et al., 2019).

Anti-inflammatory and Analgesic Properties :

- Viveka et al. (2015) designed and synthesized new pyrazole analogues with notable anticonvulsant and analgesic activities (Viveka et al., 2015).

Antibacterial Activity Against Drug-Resistant Strains :

- Research by Tanitame et al. (2005) demonstrated that certain pyrazole derivatives exhibit potent antibacterial activity against quinolone-resistant clinical isolates of gram-positive bacteria (Tanitame et al., 2005).

Antiinflammatory and Antibacterial Agents :

- A study by Ravula et al. (2016) highlighted the synthesis of novel pyrazoline derivatives showing significant anti-inflammatory and antibacterial activities (Ravula et al., 2016).

Safety and Hazards

“3-(2,4-Dichlorophenyl)-1H-pyrazole” is classified as a skin irritant, eye irritant, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

Propriétés

IUPAC Name |

5-(2,4-dichlorophenyl)-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-5-1-2-6(7(11)3-5)8-4-9(14)13-12-8/h1-4H,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVAWTBTBLAGIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC(=O)NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(dimethylamino)ethyl]-8-[2-(methylamino)isonicotinoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5556822.png)

![N~3~-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}-1,3-piperidinedicarboxamide](/img/structure/B5556839.png)

![3,3'-(1,3,4-oxadiazole-2,5-diyl)bis[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole]](/img/structure/B5556842.png)

![6-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5556848.png)

![N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide](/img/structure/B5556873.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5556876.png)

![1-(2,3-dimethylphenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5556879.png)

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5556900.png)